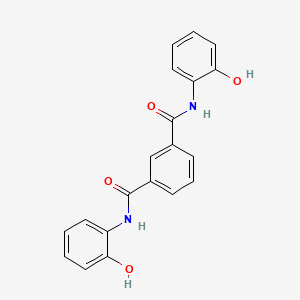

![molecular formula C13H17N5O3 B5557035 3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)

3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione often involves complex reactions, including condensation, aza-ene reactions, and cyclocondensation. For example, a series of related compounds were synthesized, tested for their biological activities, and their structure-activity relationships were discussed, highlighting the importance of specific functional groups and structural frameworks in their activity (Katsura, Nishino, & Takasugi, 1991).

Molecular Structure Analysis

The molecular structure of compounds within this family, including 3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione, can be complex, with various functional groups contributing to their overall properties. Crystal structure analysis, such as that conducted by Yıldırım et al. (2006), provides insights into the planarity of the rings, the conformation of the piperidine ring, and the overall 3D arrangement, which are crucial for understanding the compound's interactions and functions (Yıldırım et al., 2006).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including regiospecific syntheses and multi-component reactions, which are key for the formation of various bonds and functional groups. Cao et al. (2014) describe a novel, metal-free approach for constructing imidazo[1,2-a]pyridines, highlighting the versatility and reactivity of such compounds (Cao et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. Detailed analyses, including X-ray diffraction studies, provide valuable information on the crystal systems, space groups, and unit cell parameters, contributing to a deeper understanding of their physical characteristics and how these relate to their chemical behavior and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are critical for the potential use of these compounds in various applications. Studies such as those by Khalid et al. (2016) and Moorthy et al. (2014) on related compounds explore these aspects through spectral analysis, biological evaluations, and reactivity studies, providing insights into the functional groups' roles and the compounds' overall chemical behavior (Khalid et al., 2016), (Moorthy et al., 2014).

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazolidinedione, containing substituted imidazoles, exhibit significant antimicrobial activity. These compounds have been tested against various bacterial species such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as against fungal strains like Aspergillus niger. The synthesis and characterization of these derivatives highlight their potential as antimicrobial agents, providing a basis for further exploration into their therapeutic applications (Moorthy, Ekambaram, & Perumal, 2014).

Inhibition of Bone Resorption

Compounds related to imidazolidinedione have been identified as potent and selective antagonists of the alpha(v)beta(3) receptor, which plays a critical role in bone resorption. One study identified a compound with excellent in vitro and in vivo profiles for the prevention and treatment of osteoporosis, showcasing the potential of these compounds in addressing bone health issues (Hutchinson et al., 2003).

Corrosion Inhibition

The electrochemical behavior of imidazoline and its derivatives has been evaluated for their efficiency as corrosion inhibitors in acid media. Studies involving potentiodynamic polarization and electrochemical impedance spectroscopy have demonstrated their potential in protecting metals against corrosion, providing insights into their practical applications in industrial settings (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Fluorescent pH Sensors

Derivatives containing the imidazolidinedione structure have been explored for their application as fluorescent pH sensors. These compounds, specifically those with a 2-imino-oxalidin (thiazolidin) side chain, exhibit strong fluorescence quenching and red shift in acidic conditions, making them suitable for pH sensing applications (Cui, Qian, Liu, & Zhang, 2004).

Stability Under Stress Conditions

A study focused on the stability of a new pharmaceutical substance closely related to imidazolidinedione under stress conditions, including exposure to high temperature, light, and various chemical agents. The findings suggest that the substance is stable under most conditions, with exceptions noted for specific types of hydrolysis. This research contributes to the understanding of the chemical stability of these compounds, which is crucial for their development and regulatory approval (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name |

3-[2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3/c19-10-6-16-13(21)18(10)8-11(20)17-5-1-2-9(7-17)12-14-3-4-15-12/h3-4,9H,1-2,5-8H2,(H,14,15)(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRZOBYCPUJONV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)CNC2=O)C3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5556999.png)

![5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557012.png)

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5557036.png)

![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)

![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)

![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)